
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione, also known as Ro 31-8220, is a potent inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Ro 31-8220 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 exerts its pharmacological effects by inhibiting the activity of PKC. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, cytokines, and hormones. Once activated, PKC phosphorylates downstream targets, leading to the activation or inhibition of various signaling pathways. 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 binds to the ATP-binding site of PKC and inhibits its activity. This leads to the inhibition of downstream signaling pathways and the induction of apoptosis or cell cycle arrest.
Biochemical and Physiological Effects
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been shown to induce apoptosis and cell cycle arrest by inhibiting the activity of PKC. In cardiovascular diseases, 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been shown to improve cardiac function and reduce myocardial damage by inhibiting the activity of PKC and reducing oxidative stress. In neurological disorders, 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting the activity of PKC and reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a useful tool for studying the role of PKC in various cellular processes. 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been extensively studied in various cell types and animal models, which makes it a well-characterized compound. However, 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 also has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 can also be toxic to cells at high concentrations, which requires careful optimization of experimental conditions.
Orientations Futures
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has several potential future directions for research. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220. Another area of research is the investigation of the role of PKC in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The development of PKC inhibitors as potential therapeutic agents for these diseases is also an area of interest. Finally, the investigation of the molecular mechanisms underlying the pharmacological effects of 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 and other PKC inhibitors is an area of ongoing research.
Méthodes De Synthèse
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 can be synthesized using a multi-step process starting from 2,3-dioxoindoline. The first step involves the reaction of 2,3-dioxoindoline with 3-bromopropyl p-tolyl ether to form the intermediate compound. The intermediate is then treated with methyl magnesium bromide to obtain the final product, 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220. The synthesis method has been optimized to yield high purity and high yield of 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220.
Applications De Recherche Scientifique
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular diseases, 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been shown to improve cardiac function and reduce myocardial damage in animal models of myocardial infarction. In neurological disorders, 7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
7-methyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-9-15(10-8-13)23-12-4-11-20-17-14(2)5-3-6-16(17)18(21)19(20)22/h3,5-10H,4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEUUMBLQHUPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=CC=C3C(=O)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2903089.png)
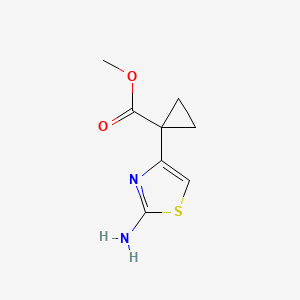

![N-(2-methoxyethyl)-4-[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanamide](/img/structure/B2903092.png)
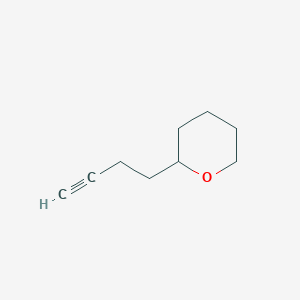
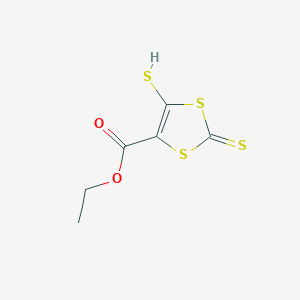
![2-((6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2903098.png)
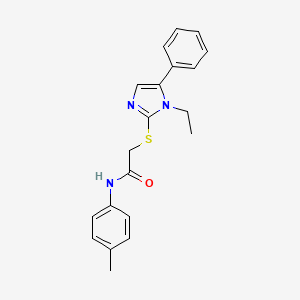
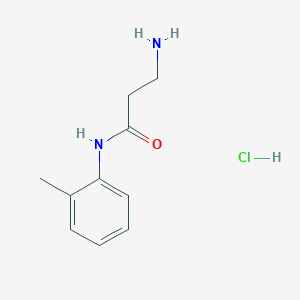
![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2903103.png)
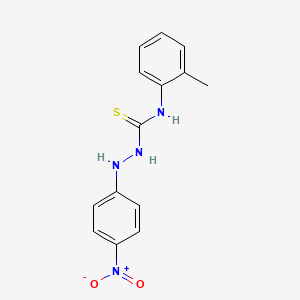
![N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2903106.png)
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2903107.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B2903112.png)